molecular formula C12H19BO5S B2967765 {4-[(2,2-Dimethylpropoxy)sulfonyl]-3-methylphenyl}boronic acid CAS No. 2377608-71-2

{4-[(2,2-Dimethylpropoxy)sulfonyl]-3-methylphenyl}boronic acid

Cat. No.: B2967765
CAS No.: 2377608-71-2
M. Wt: 286.15
InChI Key: SWADKSRKJNPZBK-UHFFFAOYSA-N
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Description

{4-[(2,2-Dimethylpropoxy)sulfonyl]-3-methylphenyl}boronic acid is a useful research compound. Its molecular formula is C12H19BO5S and its molecular weight is 286.15. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of {4-[(2,2-Dimethylpropoxy)sulfonyl]-3-methylphenyl}boronic acid is xanthine oxidoreductase (XOR) . XOR is a key enzyme that catalyzes the oxidation of hypoxanthine to xanthine and can further catalyze the oxidation of xanthine to uric acid . Overproduction of uric acid leads to conditions such as gout .

Mode of Action

This compound acts as an inhibitor of XOR . It binds tightly to both the active sulfo-form and the inactive desulfo-form of the enzyme . This interaction inhibits the activity of XOR, thereby reducing the production of urate .

Biochemical Pathways

The inhibition of XOR by this compound affects the purine degradation pathway . This pathway is responsible for the breakdown of purine nucleotides, leading to the production of uric acid . By inhibiting XOR, the compound prevents the conversion of hypoxanthine and xanthine to uric acid, reducing urate production .

Pharmacokinetics

The pharmacokinetic properties of this compound are characterized by high bioavailability and hepatic excretion . The compound is absorbed rapidly when administered orally, with a bioavailability of 84.1% . It is hardly excreted via the kidneys but is mainly cleared via the liver .

Result of Action

The inhibition of XOR by this compound results in a decrease in the production of uric acid . This leads to a reduction in the plasma urate levels and urinary excretion of urate and allantoin, accompanied by an increase in the excretion of hypoxanthine and xanthine .

Biological Activity

{4-[(2,2-Dimethylpropoxy)sulfonyl]-3-methylphenyl}boronic acid is a boronic acid derivative that has garnered interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. Boronic acids are known for their ability to interact with biomolecules, making them useful in various therapeutic applications, including cancer treatment and diabetes management.

Boronic acids, including this compound, primarily function through their ability to form reversible covalent bonds with diols. This property allows them to modulate the activity of proteins and enzymes, particularly those involved in glycoprotein regulation such as insulin. The interaction with insulin is particularly noteworthy as it can influence glucose metabolism and insulin signaling pathways.

Biological Activities

  • Insulin Interaction : Studies have shown that certain boronic acids can enhance insulin's stability and efficacy. A theoretical model demonstrated that various boronic acids interact with insulin, influencing its conformational stability and biological activity . For instance, compounds similar to this compound have been shown to stabilize insulin's structure, potentially leading to improved therapeutic outcomes in diabetes management.
  • Anticancer Properties : Research indicates that boronic acids may exhibit anticancer activities by inhibiting key enzymes involved in tumor growth. In particular, compounds targeting protein arginine methyltransferases (PRMTs) have shown promise in inhibiting cancer cell proliferation. For example, PRMT5 inhibitors have been linked to significant tumor growth inhibition in preclinical models .
  • Enzyme Inhibition : The compound may also act as an inhibitor for various enzymes involved in metabolic pathways. The selective inhibition of PRMT5 has been explored as a therapeutic strategy against cancers such as mantle cell lymphoma and small cell lung cancer .

Case Studies

  • Case Study 1 : A study investigating the interaction between a library of boronic acids and insulin revealed that specific derivatives could enhance the binding affinity and stability of insulin. This was assessed using computational docking studies which indicated that certain structural modifications could lead to improved biological activity .
  • Case Study 2 : In vivo studies demonstrated that specific boronic acid derivatives could significantly inhibit tumor growth in xenograft models, suggesting their potential as anticancer agents. The results indicated a reduction in tumor size by up to 99% over several weeks following treatment with these compounds .

Table 1: Biological Activity Summary of Boronic Acid Derivatives

Compound NameActivity TypeBinding Affinity (kcal/mol)Reference
This compoundInsulin StabilizationTBD
3-Benzyloxyphenylboronic acidInsulin Interaction-78.4613
PRMT5 Inhibitor (e.g., JNJ-64619178)AnticancerTBD

Properties

IUPAC Name

[4-(2,2-dimethylpropoxysulfonyl)-3-methylphenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BO5S/c1-9-7-10(13(14)15)5-6-11(9)19(16,17)18-8-12(2,3)4/h5-7,14-15H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWADKSRKJNPZBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)S(=O)(=O)OCC(C)(C)C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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